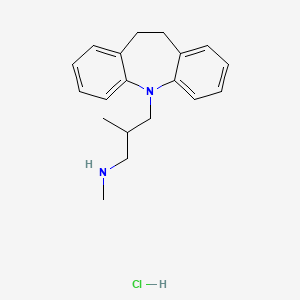

N-Demethyl Trimipramine Hydrochloride

CAS No.: 10464-24-1

Cat. No.: VC18018694

Molecular Formula: C19H25ClN2

Molecular Weight: 316.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10464-24-1 |

|---|---|

| Molecular Formula | C19H25ClN2 |

| Molecular Weight | 316.9 g/mol |

| IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C19H24N2.ClH/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21;/h3-10,15,20H,11-14H2,1-2H3;1H |

| Standard InChI Key | LRSZUGQWBGGCTG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Introduction

N-Demethyl Trimipramine Hydrochloride, also known as Desmethyltrimipramine Hydrochloride, is a metabolite of the tricyclic antidepressant Trimipramine. It is chemically related to Trimipramine, with a molecular formula of C19H25ClN2 and a molecular weight of approximately 316.9 g/mol . This compound is of interest due to its potential contributions to the pharmacological effects of Trimipramine.

Pharmacological Activity

Desmethyltrimipramine, the parent compound of N-Demethyl Trimipramine Hydrochloride, exhibits pharmacological activities similar to those of Trimipramine. It is known to inhibit norepinephrine and serotonin reuptake transporters, albeit weakly, similar to Trimipramine . The inhibition of these transporters can contribute to its antidepressant effects.

Monoamine Reuptake Inhibition

| Compound | SERT | NET | DAT |

|---|---|---|---|

| Trimipramine | 5.675 | 5.302 | >30 μM |

| Desmethyltrimipramine | 5.206 | 5.535 | 4.530 μM |

| 2-Hydroxytrimipramine | >30 μM | 4.960 | 4.585 μM |

| Trimipramine-N-oxide | 5.445 | 4.930 | 5.027 μM |

Values are pIC50, indicating the potency of inhibition. Higher values indicate stronger binding to the site .

Metabolism and Distribution

N-Demethyl Trimipramine Hydrochloride is a metabolite formed from Trimipramine through demethylation, primarily by the enzyme CYP2C19 . The distribution of this metabolite, along with Trimipramine and other metabolites, has been studied in cases of overdose, where it is found in tissues such as the liver and urine .

Clinical Significance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume